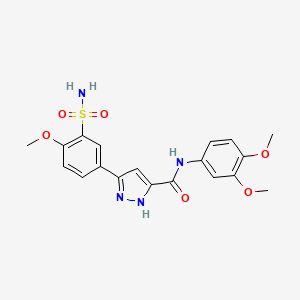
N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions:
Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has been studied for various scientific research applications, including:
Medicinal chemistry: Potential use as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Biology: Investigation of its effects on cellular pathways and molecular targets.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the sulfonamide group.
5-(4-Methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Lacks the 3,4-dimethoxyphenyl group.
Uniqueness
N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-methoxy-3-sulfamoylphenyl groups, which may confer specific biological activities and properties not found in similar compounds.
Properties
Molecular Formula |
C19H20N4O6S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O6S/c1-27-15-7-5-12(9-17(15)29-3)21-19(24)14-10-13(22-23-14)11-4-6-16(28-2)18(8-11)30(20,25)26/h4-10H,1-3H3,(H,21,24)(H,22,23)(H2,20,25,26) |
InChI Key |
OLIHPLDBIDCUKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11299258.png)
![7-Chloro-1-(4-chlorophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11299264.png)
![2-ethyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11299275.png)
![N~4~-(3,4-dimethylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11299284.png)
![N-(4-fluorobenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11299285.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11299290.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11299297.png)
![N~6~-benzyl-N~4~-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11299304.png)
![(4-Chlorophenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11299308.png)
![3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11299315.png)
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine](/img/structure/B11299318.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11299319.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11299321.png)
![2-hydroxy-4-methyl-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11299329.png)
